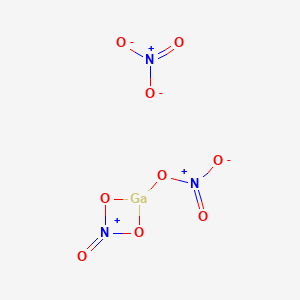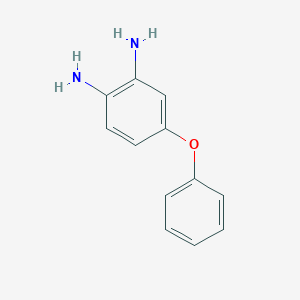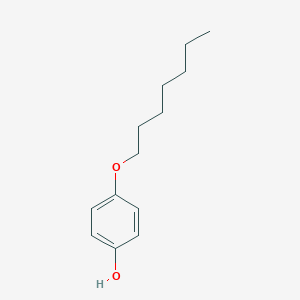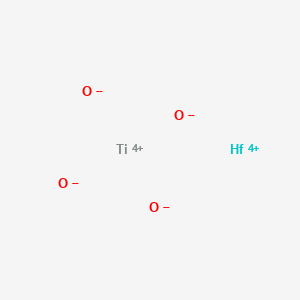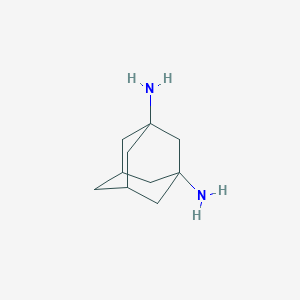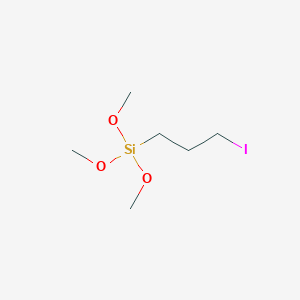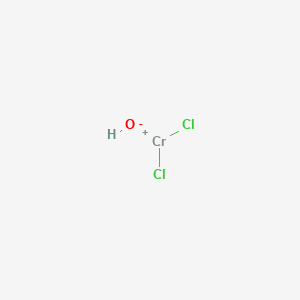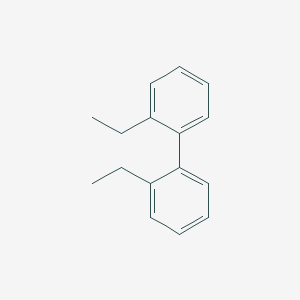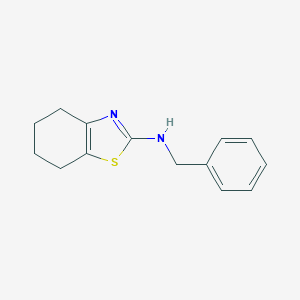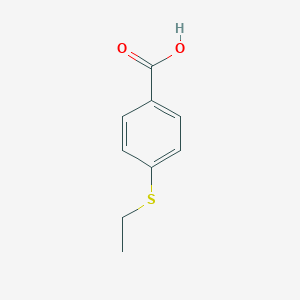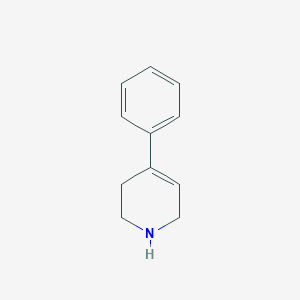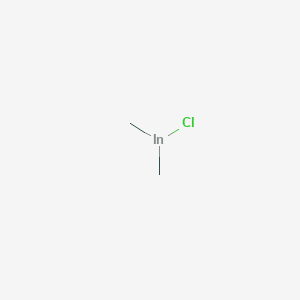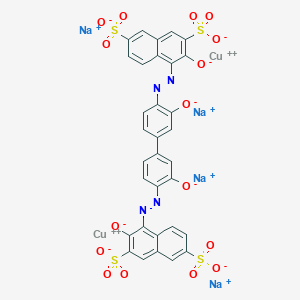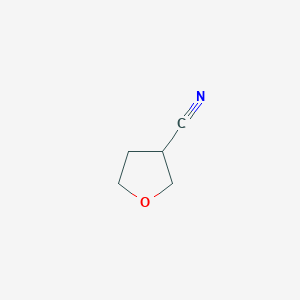
Tungsten oxide (W2O5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten oxide (W2O5) is a chemical compound that is widely used in various scientific research applications. It is a yellowish-white powder that is insoluble in water and has a high melting point. Tungsten oxide is a versatile material that has many potential applications in fields such as materials science, chemistry, and biomedicine.
Wirkmechanismus
The mechanism of action of tungsten oxide depends on its specific application. For example, as a photocatalyst, tungsten oxide absorbs light energy and uses it to split water into hydrogen and oxygen. As a gas sensor, tungsten oxide interacts with gas molecules to produce an electrical signal that can be measured. As an electrode material, tungsten oxide can store and release ions to produce a change in color or opacity.
Biochemische Und Physiologische Effekte
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that tungsten oxide nanoparticles may have toxic effects on cells and tissues, and may cause oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tungsten oxide has several advantages for use in lab experiments, including its stability at high temperatures and its ability to catalyze a wide range of chemical reactions. However, tungsten oxide nanoparticles can be difficult to synthesize and control, and their toxicity may limit their use in some applications.
Zukünftige Richtungen
There are many potential future directions for research on tungsten oxide, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its potential applications in fields such as energy storage, drug delivery, and biomedicine. Additionally, further research is needed to understand the mechanism of action of tungsten oxide in various applications, and to optimize its performance for specific uses.
Synthesemethoden
Tungsten oxide can be synthesized using various methods, including chemical vapor deposition, thermal decomposition, and sol-gel techniques. Chemical vapor deposition involves the reaction of a tungsten precursor with a reducing gas in a high-temperature environment. Thermal decomposition involves the heating of a tungsten compound to a high temperature to produce tungsten oxide. Sol-gel techniques involve the hydrolysis and condensation of tungsten-containing precursors in a solution to form a gel, which is then dried and calcined to produce tungsten oxide.
Wissenschaftliche Forschungsanwendungen
Tungsten oxide has many scientific research applications, including its use as a catalyst in chemical reactions, as a gas sensor, as an electrode material in electrochromic devices, and as a photocatalyst for water splitting. It is also used in the production of tungsten metal and tungsten carbide.
Eigenschaften
CAS-Nummer |
12608-26-3 |
|---|---|
Produktname |
Tungsten oxide (W2O5) |
Molekularformel |
O3W-6 |
Molekulargewicht |
231.8 g/mol |
IUPAC-Name |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChI-Schlüssel |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[W] |
Andere CAS-Nummern |
12608-26-3 39318-18-8 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



